Isobutyl vs. n-Propyl 5-Substitution: Computed logP Differentiation and Implications for Lipophilicity-Driven Property Optimization
Among the closest catalog-available analogs, the isobutyl substituent at the thiadiazole 5-position of CAS 745034-89-3 differentiates this compound from its n-propyl congener (CAS 953852-60-3). Using the ZINC15 computed physicochemical profile, CAS 745034-89-3 has a predicted logP of 1.34, reflecting the additional methyl branch point of the isobutyl group compared to the linear propyl chain . The branched alkyl group introduces greater steric bulk proximal to the thiadiazole ring, a feature known to influence target binding pocket complementarity and metabolic soft-spot accessibility in thiadiazole-based inhibitors . While no experimental logP or logD data are available for either compound, the computed difference provides a rational basis for selecting the isobutyl analog when enhanced lipophilicity or altered CYP-mediated metabolic stability is desired in a screening program.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.34 (ZINC15 computed) |
| Comparator Or Baseline | CAS 953852-60-3 (n-propyl analog): logP not directly reported but expected to be 0.3–0.5 log units lower based on the loss of one methylene branch |
| Quantified Difference | Estimated ΔlogP ≈ +0.3 to +0.5 (isobutyl > n-propyl) |
| Conditions | ZINC15 computational prediction; experimental logP/logD not available for either compound |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, and metabolic clearance; the isobutyl-for-propyl substitution provides a tunable ~0.3–0.5 logP increment that can be exploited in lead optimization without altering the core pharmacophore.
- [1] ZINC15 Database. Substance ZINC000145928322 (CAS 745034-89-3): Mwt 410.521, logP 1.343, HBD 1, HBA 7. Accessed 2026. View Source
- [2] Jain, A. K. et al. (2013). 1,3,4-Thiadiazole and its Derivatives: A Review on Recent Progress in Biological Activities. Chemical Biology & Drug Design, 81(5), 557–576. Review of SAR trends for 5-substituted thiadiazole derivatives. View Source
